molecular formula C10H20N2 B1375904 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine CAS No. 1228682-15-2

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine

Cat. No.: B1375904
CAS No.: 1228682-15-2
M. Wt: 168.28 g/mol
InChI Key: PLYRTYMUDUFVSL-UHFFFAOYSA-N
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Description

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a pyridine ring fused to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable diketone under acidic conditions to form the desired heterocyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.

Scientific Research Applications

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Pyridazine: A heterocyclic compound with two nitrogen atoms in the ring, known for its diverse biological activities.

Uniqueness

3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is unique due to its specific ring structure and the presence of an ethyl group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRTYMUDUFVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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